molecular formula C27H38N2O3 B3787544 N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine

N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine

Cat. No.: B3787544
M. Wt: 438.6 g/mol
InChI Key: LVOKHKZEUIKTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains an indene moiety, which is a polycyclic hydrocarbon, along with piperidine and methoxyethanamine groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. The compound has been found in complex with human butyrylcholinesterase, suggesting it may have inhibitory activity against this enzyme .

Future Directions

The future directions for research on this compound could involve further investigation into its potential as a butyrylcholinesterase inhibitor, as well as exploration of its other possible biological activities .

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-[(3,5-dimethoxyphenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-30-12-11-28(19-22-13-26(31-2)17-27(14-22)32-3)18-21-7-6-10-29(20-21)25-15-23-8-4-5-9-24(23)16-25/h4-5,8-9,13-14,17,21,25H,6-7,10-12,15-16,18-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOKHKZEUIKTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCCN(C1)C2CC3=CC=CC=C3C2)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine
Reactant of Route 2
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine
Reactant of Route 3
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine
Reactant of Route 4
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine
Reactant of Route 5
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine
Reactant of Route 6
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3,5-dimethoxybenzyl)-2-methoxyethanamine

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